LogP Profile: Intermediate Hydrophilicity
Hydroxy-PEG3-methyl ester demonstrates a calculated LogP of -1.1 , positioning it between the more hydrophilic Hydroxy-PEG3-acid (LogP -2.07) and the more hydrophobic m-PEG3-COOH (LogP +0.14070) . This intermediate lipophilicity is also distinct from Hydroxy-PEG3-methylamine (LogP -1.3) . The LogP value directly influences aqueous solubility, membrane permeability, and potential for nonspecific binding in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.1 |
| Comparator Or Baseline | Hydroxy-PEG3-acid: -2.07; m-PEG3-COOH: 0.14070; Hydroxy-PEG3-methylamine: -1.3 |
| Quantified Difference | Difference vs. Hydroxy-PEG3-acid: ΔLogP = +0.97; vs. m-PEG3-COOH: ΔLogP = -1.2407 |
| Conditions | Predicted values based on molecular structure |
Why This Matters
For PROTAC design, an intermediate LogP balances sufficient aqueous solubility for formulation with adequate passive membrane permeability to access intracellular targets.
